
Pyridine-2,4-dicarbaldehyde hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-2,4-dicarbaldehyde hydrate is an organic compound with the molecular formula C7H5NO2·H2O. It is a derivative of pyridine, where two aldehyde groups are attached to the 2nd and 4th positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, coordination chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridine-2,4-dicarbaldehyde hydrate can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,4-dimethanol using oxidizing agents such as chromium trioxide or manganese dioxide. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The starting material, pyridine-2,4-dimethanol, is subjected to oxidation in the presence of a catalyst, such as palladium on carbon, to achieve high yields and purity. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine-2,4-dicarbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming Schiff bases when reacted with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Primary amines in the presence of an acid catalyst.
Major Products Formed:
Oxidation: Pyridine-2,4-dicarboxylic acid.
Reduction: Pyridine-2,4-dimethanol.
Substitution: Schiff bases (imine derivatives).
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which pyridine-2,4-dicarbaldehyde hydrate exerts its effects is primarily through its ability to form Schiff bases with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde group, resulting in the formation of an imine bond. The Schiff bases formed can act as ligands, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and biological processes .
Comparación Con Compuestos Similares
Pyridine-2,4-dicarbaldehyde hydrate can be compared with other pyridinecarboxaldehydes, such as:
Pyridine-2-carboxaldehyde (2-formylpyridine): Similar structure but with only one aldehyde group at the 2nd position.
Pyridine-3-carboxaldehyde (3-formylpyridine): Aldehyde group at the 3rd position.
Pyridine-4-carboxaldehyde (4-formylpyridine): Aldehyde group at the 4th position.
Uniqueness: this compound is unique due to the presence of two aldehyde groups at distinct positions on the pyridine ring. This structural feature allows it to form more complex and diverse chemical structures compared to its monoaldehyde counterparts .
Propiedades
Fórmula molecular |
C7H7NO3 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
pyridine-2,4-dicarbaldehyde;hydrate |
InChI |
InChI=1S/C7H5NO2.H2O/c9-4-6-1-2-8-7(3-6)5-10;/h1-5H;1H2 |
Clave InChI |
UUAMNNSWWPDAFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C=O)C=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


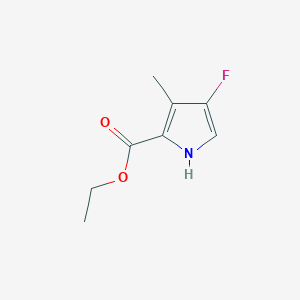
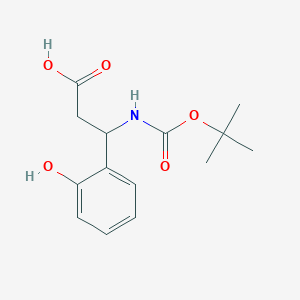
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)
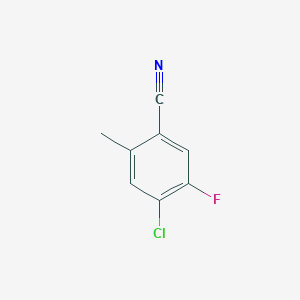


![1-Bromoimidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B13663047.png)
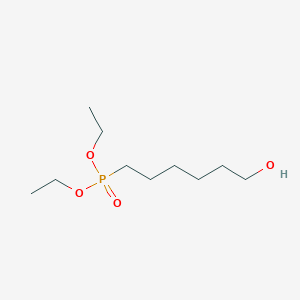
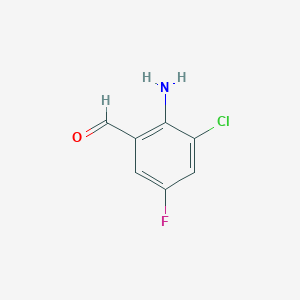
![N-[31-(2,5-Dioxo-2,5-dihydro-1-pyrrolyl)-29-oxo-4,7,10,13,16,19,22,25-octaoxa-28-azahentriacontan-1-oyl]-L-valyl-L-alanine](/img/structure/B13663073.png)
![6,6-Difluoro-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B13663081.png)
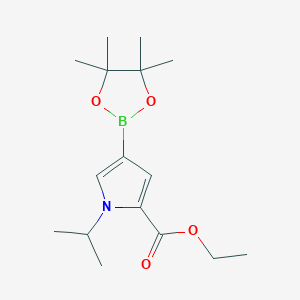

![7-Bromo-2-chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13663102.png)
